molecular formula C29H35N5 B2468604 13-[4-(Adamantan-1-yl)piperazin-1-yl]-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile CAS No. 443332-35-2

13-[4-(Adamantan-1-yl)piperazin-1-yl]-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile

Cat. No.: B2468604
CAS No.: 443332-35-2
M. Wt: 453.634
InChI Key: CZVKMVRYYOGQGG-UHFFFAOYSA-N
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Description

The compound 13-[4-(Adamantan-1-yl)piperazin-1-yl]-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex organic molecule that features a unique structure combining adamantane, piperazine, and diazatricyclo components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-[4-(Adamantan-1-yl)piperazin-1-yl]-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile typically involves multiple steps:

    Formation of the Adamantane-Piperazine Intermediate: Adamantane is reacted with piperazine under specific conditions to form the adamantane-piperazine intermediate. This step often requires a catalyst and controlled temperature.

    Cyclization and Functionalization: The intermediate undergoes cyclization and functionalization to introduce the diazatricyclo structure. This step may involve the use of reagents such as ethyl bromide and methyl iodide.

    Final Assembly: The final step involves the introduction of the carbonitrile group and the completion of the tricyclic structure. This step may require specific solvents and reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

13-[4-(Adamantan-1-yl)piperazin-1-yl]-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and diazatricyclo moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine or diazatricyclo derivatives.

Scientific Research Applications

13-[4-(Adamantan-1-yl)piperazin-1-yl]-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile: has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and potential biological activity.

    Materials Science: Use in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biology: Study of its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 13-[4-(Adamantan-1-yl)piperazin-1-yl]-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane and piperazine moieties may facilitate binding to these targets, while the diazatricyclo structure could influence the compound’s overall activity. The carbonitrile group may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 13-[4-(Adamantan-1-yl)piperazin-1-yl]-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carboxamide
  • 13-[4-(Adamantan-1-yl)piperazin-1-yl]-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-methanol

Uniqueness

The uniqueness of 13-[4-(Adamantan-1-yl)piperazin-1-yl]-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile lies in its combination of structural features, which may confer distinct chemical and biological properties. The presence of the adamantane group provides rigidity and stability, while the piperazine and diazatricyclo moieties offer potential for diverse chemical modifications and interactions.

Properties

IUPAC Name

1-[4-(1-adamantyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N5/c1-3-23-19(2)24(18-30)27-31-25-6-4-5-7-26(25)34(27)28(23)32-8-10-33(11-9-32)29-15-20-12-21(16-29)14-22(13-20)17-29/h4-7,20-22H,3,8-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVKMVRYYOGQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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